Fmoc-Tyr(Et)-OH
Description
Fmoc-Tyr(Et)-OH (Fmoc-O-ethyl-L-tyrosine) is a protected tyrosine derivative extensively utilized in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position and an ethyl ether (Et) protecting group at the phenolic hydroxyl of tyrosine . This dual protection strategy ensures compatibility with Fmoc-SPPS protocols, where the Fmoc group is selectively removed under basic conditions (e.g., piperidine), while the ethyl group remains stable until final acidic deprotection (e.g., trifluoroacetic acid, TFA) . The ethoxy substituent enhances solubility in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM), facilitating efficient coupling reactions . Its stability under basic conditions and mild deprotection requirements make it a preferred choice for synthesizing bioactive peptides with tyrosine residues requiring post-translational modifications or site-specific functionalization.
Properties
Molecular Formula |
C26H25NO5 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-2-31-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
XUKUVROJKPSLLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(Et)-OH typically involves the protection of the amino group of tyrosine with the Fmoc group. This is achieved by reacting tyrosine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The ethyl ester group is introduced by esterification of the carboxyl group of tyrosine with ethanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient production of large quantities of the compound. The use of solid-phase synthesis techniques helps in minimizing by-products and improving the overall yield .
Chemical Reactions Analysis
Fmoc Deprotection Mechanism
The Fmoc (9-fluorenylmethoxycarbonyl) group is removed under basic conditions, typically using 20% piperidine in DMF. This process involves β-elimination, generating dibenzofulvene and carbon dioxide, with the ethyl-protected tyrosine side chain remaining intact due to its stability under basic conditions . The reaction proceeds as follows:
The ethyl group’s resistance to basic deprotection ensures no unintended cleavage of the phenolic protection during Fmoc removal .
Coupling Reactions in SPPS
This compound participates in standard peptide coupling reactions. Its carboxylic acid group is activated using reagents like HATU, HBTU, or DIC/oxyma, forming an active ester intermediate for amide bond formation. Key characteristics include:
-
Reduced Side Reactions : The ethyl group prevents acylation of the phenolic oxygen during activation, improving coupling efficiency .
-
Enhanced Solubility : The ethoxy substituent increases solubility in polar solvents (e.g., DMF), facilitating homogeneous reactions .
| Coupling Parameter | Typical Conditions |
|---|---|
| Activation Reagent | HATU, HBTU, or DIC/oxyma |
| Solvent | DMF or NMP |
| Coupling Time | 30–60 minutes |
| Efficiency | >99% (reported for similar derivatives) |
Stability of the Ethyl Protecting Group
The ethyl group on tyrosine’s phenolic oxygen exhibits stability under:
-
Basic Conditions : Resistant to piperidine, DBU, and other amines used in Fmoc deprotection .
-
Mild Acidic Conditions : Stable in TFA concentrations below 50% during temporary exposures .
Global Deprotection and Cleavage
Post-synthesis, the peptide is cleaved from the resin, and side-chain protecting groups are removed. For this compound:
-
Ethyl Group Removal : Requires harsh acidic conditions (e.g., HF or TFMSA) not typically used in standard Fmoc SPPS .
-
Alternative Strategies : Retaining the ethyl group in the final peptide is common to enhance bioavailability or stability, particularly in drug development .
| Protecting Group | Deprotection Method | Conditions |
|---|---|---|
| Fmoc | Piperidine/DMF | 20% piperidine, 20–30°C, 10–30 min |
| O-tBu | TFA | 95% TFA with scavengers |
| O-Et | HF or TFMSA | Anhydrous HF, 0°C, 1–2 hours |
Side Reactions and Mitigation
Scientific Research Applications
Fmoc-Tyr(Et)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, allowing for the study of their structure and function.
Biology: Facilitates the creation of peptide-based probes and inhibitors for studying biological processes.
Medicine: Plays a role in the development of peptide-based therapeutics and vaccines.
Industry: Used in the production of peptide-based materials and hydrogels for various applications
Mechanism of Action
The primary mechanism of action of Fmoc-Tyr(Et)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The ethyl ester group can be hydrolyzed to yield the free carboxylic acid, allowing for further modifications and coupling reactions. The compound’s ability to participate in peptide bond formation is crucial for the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Comparative Analysis with Similar Tyrosine Derivatives
Structural and Functional Differences
Key tyrosine derivatives used in SPPS include:
- Fmoc-Tyr(tBu)-OH (tert-butyl protection)
- Fmoc-Tyr(All)-OH (allyl protection)
- Fmoc-Tyr(PO(OBzl)OH)-OH (monobenzyl phosphate protection)
- Fmoc-Tyr(PO(NMe2)2)-OH (phosphodiamidate protection)
Table 1: Comparative Properties of Tyrosine Derivatives
Key Research Findings
Coupling Efficiency and Side Reactions
- This compound: Exhibits high coupling efficiency due to the non-polar ethyl group, which minimizes steric hindrance and side reactions. No reported interference with standard coupling reagents like HATU or HBTU .
- Fmoc-Tyr(tBu)-OH : Bulkier tert-butyl group reduces coupling rates, necessitating extended reaction times or microwave-assisted synthesis to achieve comparable yields (e.g., microwave methods improve rates by 30-fold) .
- Phosphotyrosine Derivatives: Fmoc-Tyr(PO(OBzl)OH)-OH: Acidic P–OH groups consume coupling reagents (e.g., HATU), requiring 2–3 equivalents of amino acid for complete coupling . Fmoc-Tyr(PO(NMe2)2)-OH: Neutral phosphodiamidate group eliminates side reactions, enabling smooth coupling but requiring prolonged TFA/H2O treatment for deprotection .
Deprotection Challenges
- Ethyl vs. tert-Butyl : Both groups are cleaved under standard TFA conditions (~95% TFA, 1–2 hours). However, tert-butyl may require scavengers (e.g., triisopropylsilane) to prevent side reactions .
- Allyl Protection : Requires palladium-catalyzed deprotection, which complicates large-scale synthesis due to cost and residual metal contamination risks .
- Phosphate Protections :
Solubility and Handling
Biological Activity
Fmoc-Tyr(Et)-OH, an Fmoc-protected derivative of tyrosine with an ethyl side chain, is significant in peptide synthesis and exhibits various biological activities. This article explores its properties, synthesis, and biological implications based on diverse research findings.
Chemical and Physical Properties
This compound has the chemical formula C_25H_27NO_5 and a molecular weight of 421.49 g/mol. It is characterized by the presence of a phenolic hydroxyl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C_25H_27NO_5 |
| Molecular Weight | 421.49 g/mol |
| Solubility | Soluble in DMF, DMSO |
| Melting Point | Not specified |
Synthesis Techniques
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a protecting group for the amino functionality. This method allows for the selective introduction of this compound into peptide sequences without interference from other side chains.
- Fmoc Deprotection : The Fmoc group can be removed using 20% piperidine in DMF.
- Coupling : Standard coupling reagents like HBTU or HATU are employed to facilitate the incorporation of this compound into growing peptide chains.
1. Peptide Hormones and Signaling
This compound is integral in synthesizing peptides that mimic or enhance the activity of natural hormones. Tyrosine derivatives are known to influence various signaling pathways, particularly those involving neurotransmitters and hormones such as gastrin and cholecystokinin, which play roles in gastrointestinal function and appetite regulation .
2. Self-Assembly Properties
Research indicates that this compound can self-assemble into nanostructures under specific conditions. This property is crucial for developing biomaterials with applications in drug delivery and tissue engineering. For instance, studies have shown that self-assembled structures formed by this compound exhibit stability in aqueous environments, making them suitable for biological applications .
| Self-Assembly Characteristics | Observations |
|---|---|
| Critical Aggregation Concentration (CAC) | 0.15 mg/mL in MeOH/water |
| Morphology | Fibers, nanoparticles |
3. Antioxidant Activity
Tyrosine derivatives, including this compound, have demonstrated antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is attributed to the phenolic hydroxyl group that can scavenge free radicals, potentially leading to therapeutic applications in neuroprotection and anti-aging treatments .
Case Studies
Case Study 1: Peptide Synthesis and Biological Testing
A study synthesized a series of peptides incorporating this compound to evaluate their biological activity against specific receptors involved in metabolic regulation. The results indicated that certain peptides exhibited enhanced binding affinity compared to their non-modified counterparts, suggesting a role for the ethyl substitution in receptor interactions .
Case Study 2: Self-Assembly Behavior
In another investigation, researchers explored the self-assembly of this compound in various solvent systems. They found that the presence of the ethyl group influenced the morphology of the resulting nanostructures, leading to more compact formations compared to other tyrosine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
